molecular formula C7H10O4 B6150803 1-(Carboxymethyl)cyclobutane-1-carboxylic acid CAS No. 1074-73-3

1-(Carboxymethyl)cyclobutane-1-carboxylic acid

Cat. No. B6150803
CAS RN: 1074-73-3
M. Wt: 158.15 g/mol
InChI Key: KUFAUKOOXXSLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Carboxymethyl)cyclobutane-1-carboxylic acid (CMCC) is a cyclic carboxylic acid that has been studied for its potential applications in the fields of synthetic chemistry and biochemistry. It is a four-membered ring containing a carboxyl group and a methyl group. CMCC is a versatile and useful compound due to its ability to form stable complexes with metal ions, as well as its reactivity with other functional groups. The synthesis of CMCC has been well-studied, and its applications in scientific research have been explored in recent years.

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)cyclobutane-1-carboxylic acid is still not fully understood. However, it is known that this compound can form stable complexes with metal ions, and this is thought to be the basis of its reactivity with other functional groups. This compound can also form hydrogen bonds with other molecules, and this can lead to an increase in the reactivity of the molecule. Additionally, this compound can act as a nucleophile and can react with electrophiles to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it is known that this compound can form complexes with metal ions and can interact with proteins, which can lead to changes in the structure and function of the proteins. Additionally, this compound can act as a proton donor and can interact with other molecules, which can lead to changes in the structure and function of the molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Carboxymethyl)cyclobutane-1-carboxylic acid in lab experiments include its versatility and reactivity with other functional groups. Additionally, this compound is relatively easy to synthesize and is stable under a variety of conditions. The main limitation of using this compound in lab experiments is that the mechanism of action is still not fully understood.

Future Directions

The potential future directions for research on 1-(Carboxymethyl)cyclobutane-1-carboxylic acid include further studies on the mechanism of action, the biochemical and physiological effects, and the potential applications in synthetic chemistry and biochemistry. Additionally, further research on the structure and function of proteins and other molecules in the presence of this compound could lead to new discoveries in the fields of biology and medicine. Furthermore, research on the interaction between metal ions and carboxylic acids could lead to new insights into the catalytic properties of certain enzymes. Finally, further studies on the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

1-(Carboxymethyl)cyclobutane-1-carboxylic acid can be synthesized from cyclobutene and formaldehyde by a two-step procedure. In the first step, cyclobutene is reacted with formaldehyde in the presence of a Lewis acid catalyst to form a cyclobutane-1-carboxylic acid. In the second step, the cyclobutane-1-carboxylic acid is reacted with dimethyl sulfate in the presence of a base catalyst to form this compound. The reaction is highly efficient and can be completed in two hours.

Scientific Research Applications

1-(Carboxymethyl)cyclobutane-1-carboxylic acid has been used in a variety of scientific research applications, such as the synthesis of polymers, the study of enzyme-catalyzed reactions, and the study of the structure and function of proteins. This compound has also been used as a model system for studying the structure and function of other carboxylic acids. Additionally, this compound has been used in the study of the interaction between metal ions and carboxylic acids, as well as in the study of the catalytic properties of certain enzymes.

properties

IUPAC Name

1-(carboxymethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-5(9)4-7(6(10)11)2-1-3-7/h1-4H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFAUKOOXXSLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548831
Record name 1-(Carboxymethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1074-73-3
Record name 1-(Carboxymethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.